molecular formula C17H15N3O3 B6541365 N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide CAS No. 1058484-38-0

N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide

Cat. No.: B6541365
CAS No.: 1058484-38-0
M. Wt: 309.32 g/mol
InChI Key: RGFMACXYSZUXRW-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a complex organic compound that features a furan ring, a dihydropyrimidinone core, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydropyrimidinone core through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The furan ring can be introduced via a subsequent alkylation reaction using furan-2-ylmethyl halide. The final step involves the acylation of the intermediate with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to form alcohols.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The furan ring and dihydropyrimidinone core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(furan-2-yl)methyl]-2-(6-oxo-4-methyl-1,6-dihydropyrimidin-1-yl)acetamide
  • N-[(furan-2-yl)methyl]-2-(6-oxo-4-ethyl-1,6-dihydropyrimidin-1-yl)acetamide
  • N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)propionamide

Uniqueness

N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and the phenyl group in the dihydropyrimidinone core may enhance its interactions with biological targets, making it a compound of interest for further study.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-16(18-10-14-7-4-8-23-14)11-20-12-19-15(9-17(20)22)13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFMACXYSZUXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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